Cas no 2171289-77-1 ((3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

(3S)-3-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chiral (S)-configuration at the 3-position and an Fmoc-protected amine group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The phenylformamido moiety enhances rigidity, while the carboxylic acid terminus allows for further conjugation or elongation. This compound is particularly valuable for introducing constrained aromatic motifs into peptide sequences, aiding in the study of structure-activity relationships. Its high purity and stability under SPPS conditions make it a reliable building block for researchers developing bioactive peptides or peptidomimetics.
(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid structure
2171289-77-1 structure
Product name:(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
CAS No:2171289-77-1
MF:C26H24N2O5
Molecular Weight:444.479166984558
CID:6618620
PubChem ID:165583263

(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2171289-77-1
    • (3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
    • EN300-1575403
    • (3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
    • インチ: 1S/C26H24N2O5/c1-16(13-24(29)30)27-25(31)17-7-6-8-18(14-17)28-26(32)33-15-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,14,16,23H,13,15H2,1H3,(H,27,31)(H,28,32)(H,29,30)/t16-/m0/s1
    • InChIKey: HTDKVSBPAPKUNI-INIZCTEOSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)C(N[C@@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 444.16852187g/mol
  • 同位素质量: 444.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 691
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 105Ų

(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1575403-0.1g
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1575403-0.25g
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575403-5000mg
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575403-10000mg
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1575403-10.0g
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
10g
$14487.0 2023-06-04
Enamine
EN300-1575403-100mg
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
100mg
$2963.0 2023-09-24
Enamine
EN300-1575403-500mg
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
500mg
$3233.0 2023-09-24
Enamine
EN300-1575403-1000mg
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
1000mg
$3368.0 2023-09-24
Enamine
EN300-1575403-2.5g
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
2.5g
$6602.0 2023-06-04
Enamine
EN300-1575403-1.0g
(3S)-3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2171289-77-1
1g
$3368.0 2023-06-04

(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 関連文献

(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acidに関する追加情報

Introduction to (3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic Acid (CAS No. 2171289-77-1)

(3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171289-77-1, represents a pinnacle of synthetic chemistry, incorporating multiple functional groups that make it a promising candidate for various therapeutic applications.

The molecular architecture of this compound features a chiral center at the (3S) position, which is critical for its biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its potential as a building block in peptide synthesis and drug development. The combination of these structural elements not only contributes to its unique chemical properties but also opens up avenues for exploring novel pharmacological mechanisms.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways with high specificity. The (3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid has emerged as a key player in this domain due to its ability to interact with biological targets in a precise manner. This has been particularly evident in studies exploring its potential as an inhibitor of enzymes involved in cancer progression and inflammation.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar pharmacological effects, potentially making it a valuable tool for drug discovery. Researchers have been particularly interested in its ability to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways associated with various diseases.

The synthesis of such complex molecules is no small feat, requiring meticulous planning and execution. The use of advanced synthetic techniques has enabled chemists to construct the intricate framework of this compound with high precision. This level of synthetic sophistication is essential for ensuring the purity and efficacy of the final product, which is critical for pharmaceutical applications.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound both in vitro and in vivo. Molecular modeling studies have provided insights into how it interacts with biological targets, helping researchers to refine their strategies for drug development. These computational approaches are complemented by experimental validations, which are essential for confirming the hypotheses generated through modeling.

The potential therapeutic applications of (3S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid are vast. Initial studies have suggested that it may have anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate kinase activity has sparked interest in its potential as an anti-cancer agent.

In conclusion, the compound (CAS No. 2171289-77-1) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifunctional groups make it a versatile tool for drug discovery and development. As research continues to uncover new insights into its pharmacological properties, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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